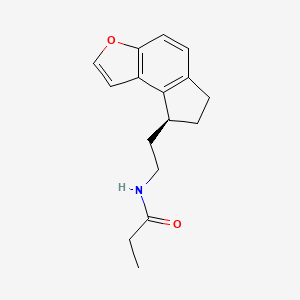
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a tetrahydroquinoline core with a prop-2-yn-1-yl substituent
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various biological targets, suggesting a broad spectrum of potential activity .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as cyclocondensation , which may influence its interaction with biological targets.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical processes, suggesting a potential for diverse biological activity .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiulcer action, inhibition of collagenase, immunomodulatory effects, and anticancer activity .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the activity of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline can be synthesized through the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction typically proceeds under mild conditions and leads to the formation of the desired tetrahydroquinoline derivative .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cyclocondensation: Reaction with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen under visible light without an external photosensitizer.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of KOH.
Major Products:
Oxidation: Formamides.
Cyclocondensation: Benzimidazole-2-thiones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a synthon in Sonogashira cross-coupling reactions.
Biology: Investigated for its biological activity, including cytotoxic effects against cancer cell lines.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Vergleich Mit ähnlichen Verbindungen
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: Similar in structure but with different biological activities.
Propargylated indoles: Share the propargyl group and exhibit diverse biological activities.
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it a valuable target for further research and development.
Eigenschaften
IUPAC Name |
1-prop-2-ynyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-10-5-7-11-6-3-4-8-12(11)13/h1,3-4,6,8H,5,7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAYWFNXOADEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3332228.png)


![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3332238.png)

![[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid](/img/structure/B3332248.png)







